molecular formula C13H8N2O3 B5518138 Benzoxazole, 2-(4-nitrophenyl)- CAS No. 840-58-4

Benzoxazole, 2-(4-nitrophenyl)-

Cat. No.: B5518138
CAS No.: 840-58-4
M. Wt: 240.21 g/mol
InChI Key: KLOXEYMSPNBMHD-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(4-nitrophenyl)-: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with a nitrophenyl group attached at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Scientific Research Applications

Chemistry: Benzoxazole, 2-(4-nitrophenyl)- is used as a building block in the synthesis of more complex molecules. Its derivatives are valuable intermediates in organic synthesis .

Biology and Medicine: This compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential use in drug development, particularly as inhibitors of enzymes like DNA topoisomerases and protein kinases .

Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers. Their ability to interact with biological targets makes them useful in developing new materials with specific properties .

Mechanism of Action

While the mechanism of action for “2-(4-nitrophenyl)-1,3-benzoxazole” is not available, similar compounds like 4-Nitrophenyl Phosphate have been studied. These compounds are known as phenyl phosphates, which are aromatic organooxygen compounds containing a phosphate group, which is O-esterified with a phenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with an aldehyde, followed by cyclization and dehydrogenation. For instance, the condensation of 2-aminophenol with 4-nitrobenzaldehyde in the presence of a catalyst such as cerium(III) chloride and sodium iodide in toluene at 100°C yields 2-(4-nitrophenyl)benzoxazole . Other methods include using nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs eco-friendly and efficient methods. For example, the use of magnetic solid acid nanocatalysts in water under reflux conditions has been reported to provide high yields and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitrobenzoxazole derivatives.

    Reduction: Formation of aminobenzoxazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Comparison with Similar Compounds

    Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

    Benzisoxazole: Features an isoxazole ring fused to a benzene ring.

Uniqueness: Benzoxazole, 2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOXEYMSPNBMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061202
Record name Benzoxazole, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-58-4
Record name 2-(4-Nitrophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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